Bienvenue dans la boutique en ligne BenchChem!

3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride

Salt selection Formulation compatibility Physicochemical profiling

3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1049715-83-4) is a 1,3,5-trisubstituted pyrazole building block supplied as a hydrochloride salt with a molecular weight of 286.20 g/mol and molecular formula C₁₃H₁₇Cl₂N₃. The compound features a tert-butyl group at the pyrazole C3 position, a 3-chlorophenyl substituent at the N1 position, and a free primary amine at the C5 position, yielding a scaffold with computed topological polar surface area (TPSA) of 43.8 Ų and two hydrogen bond donors in its salt form.

Molecular Formula C13H17Cl2N3
Molecular Weight 286.2 g/mol
CAS No. 1049715-83-4
Cat. No. B1621141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride
CAS1049715-83-4
Molecular FormulaC13H17Cl2N3
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C13H16ClN3.ClH/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10;/h4-8H,15H2,1-3H3;1H
InChIKeyCFQIKAYKESYZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine Hydrochloride (CAS 1049715-83-4): Chemical Identity and Procurement Baseline


3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1049715-83-4) is a 1,3,5-trisubstituted pyrazole building block supplied as a hydrochloride salt with a molecular weight of 286.20 g/mol and molecular formula C₁₃H₁₇Cl₂N₃ [1]. The compound features a tert-butyl group at the pyrazole C3 position, a 3-chlorophenyl substituent at the N1 position, and a free primary amine at the C5 position, yielding a scaffold with computed topological polar surface area (TPSA) of 43.8 Ų and two hydrogen bond donors in its salt form [1]. This substitution pattern places it within the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine chemotype, a scaffold that has been explicitly identified in the medicinal chemistry literature as conferring enhanced cellular potency in kinase inhibitor programs relative to non-arylated or differently substituted pyrazole analogs [2]. The hydrochloride salt form distinguishes this entity from its free base counterpart (CAS 895042-70-3, MW 249.74) and is offered commercially at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple suppliers .

Why In-Class Pyrazole-5-Amine Analogs Cannot Substitute for 3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine Hydrochloride


The 3-tert-butyl-1-aryl-1H-pyrazol-5-amine scaffold is not a generic, interchangeable pyrazole building block. Published structure-activity relationship (SAR) studies on BRAF inhibitors demonstrate that both the 3-tert-butyl group and the 1-aryl substituent are independently essential for achieving low-nanomolar cellular potency: removal of the N1-aryl group renders analogs only moderately active on cells, while replacement of the 3-tert-butyl group with isopropyl or methyl substituents causes a significant drop in cellular pERK IC₅₀ and SRB GI₅₀ values [1]. Furthermore, the meta-chloro substitution pattern on the N1-phenyl ring is not arbitrary—this specific positional isomer is represented in multiple bioactive patent families (including CHK1 inhibitors and α2B-adrenoceptor agonists), whereas the para-chloro and ortho-chloro isomers are predominantly catalogued as unspecialized building blocks without demonstrated incorporation into lead-optimization patent cascades [2]. The hydrochloride salt form provides additional differentiation: the computed XLogP3 of the free base is 3.9 [3], indicating substantial lipophilicity that may limit aqueous solubility in biological assay formats; salt formation increases the hydrogen bond donor count from 1 to 2 and reduces effective LogP, directly impacting formulation compatibility, dissolution rate, and in vitro assay behavior [3].

Quantitative Differentiation Evidence: 3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Hydrogen Bond Donor Capacity

The hydrochloride salt (CAS 1049715-83-4) provides measurably differentiated physicochemical properties compared to the free base (CAS 895042-70-3). The salt increases the hydrogen bond donor (HBD) count from 1 to 2, increases molecular weight by 36.46 Da (from 249.74 to 286.20 g/mol), and converts the compound from a lipophilic free base with a computed XLogP3 of 3.9 to a more polar salt form with improved aqueous dispersibility [1]. The free base is a yellow crystalline powder with a melting point of 98–102 °C requiring storage at 0–8 °C , whereas the hydrochloride salt is typically supplied as a solid/powder with recommended storage at 2–8 °C in sealed, dry conditions . These differences directly affect dissolution kinetics in aqueous assay media: free bases with LogP >3 frequently exhibit aqueous solubility below 10 µM, limiting their utility in biochemical and cell-based assays without co-solvent addition, whereas salt formation typically improves aqueous solubility by 10- to 1000-fold depending on the counterion and crystalline form (class-level inference) [1].

Salt selection Formulation compatibility Physicochemical profiling

Meta-Chloro vs. Para-Chloro Positional Isomer: Differential Representation in Bioactive Patent Families

The meta-chlorophenyl substitution at the pyrazole N1 position (target compound) is the isomer specifically represented in patent families claiming bioactive molecules, whereas the para-chloro isomer (CAS 478016-00-1) and ortho-chloro isomer (CAS 956397-18-5) are primarily catalogued as unspecialized screening collection building blocks [1]. Specifically, the 3-chlorophenyl-substituted pyrazol-5-amine scaffold appears in: (i) Alceptor Therapeutics' α2B-adrenoceptor agonist patents (2024, 2026) claiming utility in pain and hypertension [1]; (ii) Eli Lilly's CHK1 inhibitor patent family (JO-3145-B1) covering aminopyrazole compounds for cancer treatment [2]; and (iii) the broader RTK inhibitor patent landscape (US-8853207-B2) [3]. Meta-chloro substitution on aromatic rings is a well-precedented privileged pharmacophore due to its optimal electronic effect (Hammett σₘ = 0.37 for Cl vs. σₚ = 0.23), which modulates the electron density of the pyrazole ring without introducing the steric clash associated with ortho substitution [4]. Vendor listings confirm that the para-chloro isomer (CAS 478016-00-1) is supplied as part of general screening collections (e.g., AldrichCPR, Sigma-Aldrich) without associated patent exemplification for bioactivity .

Kinase inhibition GPCR agonism Patent landscaping

3-tert-Butyl-1-aryl-1H-pyrazol-5-amine Scaffold: Demonstrated Cellular Potency Enhancement vs. Non-Arylated and Non-tert-Butyl Analogs

In a systematic SAR study of BRAF (V600E) inhibitors published in the Journal of Medicinal Chemistry, the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine scaffold was identified as a critical C-ring pharmacophore that significantly increases cellular potency without detriment to isolated enzyme inhibition [1]. The study established that both the 3-tert-butyl and 1-aryl substituents are essential: compounds possessing a C-ring 3-tert-butyl substituent but lacking an aryl group at the pyrazole 1-position (compounds 1a, 1c, 1g) were 'only moderately active on cells' [1]. A direct quantitative comparison within the series demonstrated that replacing 3-tert-butyl with 3-isopropyl (cf. compounds 1k and 1l) caused a measurable drop in cellular potency, and replacement with 3-methyl (cf. 1i and 1j) led to an even more pronounced potency loss [1]. The study further showed that substituting a 4-chloro-3-trifluoromethylphenyl C-ring with a 3-tert-butyl-1-aryl-1H-pyrazol-5-yl moiety led to a quantifiable improvement in pERK IC₅₀ and SRB GI₅₀ values, with the improvement ratios calculated as the quotient of the respective IC₅₀/GI₅₀ values [1]. The tert-butyl group was shown by docking studies to fill the hydrophobic BP-III pocket in a manner analogous to the CF₃ group of sorafenib in BRAF [1].

BRAF inhibitor Cellular potency Kinase drug discovery

Chlorine vs. Methyl Substituent on N1-Phenyl Ring: Computed Lipophilicity and Halogen Bonding Capability

The 3-chlorophenyl substituent on the target compound provides differentiated physicochemical properties compared to the 3-methylphenyl analog (CAS 898537-77-4). The chlorine atom introduces: (i) increased lipophilicity (computed XLogP3 ≈ 3.9 for the chloro analog [1] vs. an estimated XLogP3 of approximately 3.4–3.6 for the methyl analog based on the π-value difference of Cl vs. CH₃ of approximately 0.5–0.7 log units [2]); (ii) halogen bonding capability through the σ-hole of chlorine, which can contribute 1–5 kJ/mol of additional binding energy in protein-ligand complexes [3]; and (iii) a stronger electron-withdrawing effect (Hammett σₘ = 0.37 for Cl vs. σₘ = −0.07 for CH₃), which modulates the electron density and basicity of the pyrazole C5-amine [2]. In the context of the BRAF inhibitor SAR, increased lipophilicity of the C-ring was correlated with improved oral bioavailability (%F), suggesting that the chloro substituent may confer pharmacokinetic advantages over less lipophilic alternatives [4]. Vendor data confirm that the 3-methylphenyl analog (CAS 898537-77-4) is marketed as a general building block without specific bioactivity annotation .

Lipophilicity modulation Halogen bonding Medicinal chemistry design

Mono-3-Chloro vs. 2,6-Dichloro Substitution: Steric Accessibility at Ortho Positions

The mono-3-chloro substitution pattern of the target compound preserves unsubstituted ortho positions on the N1-phenyl ring (positions 2 and 6), whereas the 2,6-dichloro analog (CAS 1017781-19-9) introduces steric bulk adjacent to the pyrazole N1 attachment point [1]. This steric difference has practical consequences: (i) the di-ortho substitution in the 2,6-dichloro analog creates a higher rotational barrier around the N1-aryl bond, potentially altering the conformational preference of the pyrazole-aryl dihedral angle; (ii) the molecular weight increases from 249.74 to 284.18 g/mol (+34.44 Da, free base forms), adding significant mass for fragment-based or lead-like design criteria where MW < 300 is typically preferred [1]; and (iii) the 2,6-dichloro analog is listed as 'Discontinued' by at least one major supplier (CymitQuimica), indicating potential supply chain discontinuity relative to the more widely stocked mono-chloro variant . The mono-3-chloro substitution leaves the ortho positions available for potential further functionalization via electrophilic aromatic substitution or directed ortho-metalation, providing a synthetic handle absent in the 2,6-dichloro analog [2].

Steric effects Synthetic accessibility Reactive handle availability

Commercial Supply Chain: Batch-Specific QC Documentation and Multi-Vendor Availability

The hydrochloride salt (CAS 1049715-83-4) is stocked by multiple independent suppliers with documented batch-level quality control, providing procurement redundancy and quality verification. Bidepharm supplies the compound at 95%+ purity with batch-specific QC reports including NMR, HPLC, and GC analyses . AKSci offers the compound at ≥95% purity (catalog 5004CJ) with SDS and Certificate of Analysis available upon request, shipped from San Francisco Bay, California . ChemScene lists the compound with storage specifications (sealed, dry, 2–8 °C) and notes room-temperature shipping stability within the continental US . Leyan (catalog 1755724) and CheMenu (catalog CM188792) provide additional sourcing options at 95% purity . In contrast, certain close analogs (e.g., the 2,6-dichloro variant, CAS 1017781-19-9) have been discontinued by suppliers , and the ortho-chloro isomer (CAS 956397-18-5) has sparser vendor coverage with vendors noting that 'its mechanism of action is unknown' due to lack of specific research , indicating lower demand pull and potentially less reliable long-term supply for repeat procurement.

Quality control Supply chain reliability Procurement specifications

High-Value Application Scenarios for 3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine Hydrochloride Based on Evidence


Kinase Inhibitor Lead Optimization: BRAF, CHK1, and RTK Programs

The 3-tert-butyl-1-aryl-1H-pyrazol-5-amine scaffold has been validated in the J. Med. Chem. literature as a C-ring pharmacophore that enhances cellular potency in BRAF (V600E) inhibitor programs without compromising isolated enzyme inhibition [1]. The hydrochloride salt form of the target compound provides a pre-solubilized, ready-to-couple building block for urea or amide bond formation at the C5-amine, enabling direct incorporation into A–B–C tripartite inhibitor architectures. The meta-chloro substitution is consistent with the CHK1 inhibitor patent families (Eli Lilly JO-3145-B1) and RTK inhibitor patents (US-8853207-B2), making this compound suitable for kinase-focused medicinal chemistry campaigns where cellular potency and patent novelty are both critical requirements [2].

α2B-Adrenoceptor Agonist Development for Pain and Hypertension

Alceptor Therapeutics has specifically patented pyrazol-5-amine α2B-adrenoceptor agonists (2024, 2026) for pain and hypertension indications, with the pyrazol-5-amine scaffold featuring prominently in the claimed chemical matter [1]. The 3-chlorophenyl substitution pattern of the target compound aligns with the aryl substitution preferences disclosed in these patent families. The hydrochloride salt form is particularly advantageous for in vivo formulation in this context, as α2B agonists require systemic administration and adequate aqueous solubility for oral or parenteral dosing. The related α2B/α2C agonist AGN-762 (AbbVie/Alceptor) has demonstrated sustained alleviation of autoimmunity in experimental autoimmune encephalitis models without the sedative and cardiovascular side effects associated with α2A subtype activation, validating the therapeutic relevance of this target class [2].

Agrochemical Intermediate for Novel Crop Protection Agents

The compound is documented as a key intermediate in the synthesis of novel agrochemicals, with vendor technical descriptions specifically noting its utility in enhancing crop protection against pests and diseases [1]. The 3-tert-butyl group, which in kinase contexts fills a hydrophobic enzyme pocket, may similarly contribute to the physicochemical properties (lipophilicity, metabolic stability) required for agrochemical active ingredients. The hydrochloride salt form facilitates handling and purification during multi-step agrochemical synthesis workflows. The unsubstituted ortho positions on the N1-phenyl ring provide sites for further functionalization, enabling diversification into focused agrochemical libraries [2].

Focused Library Synthesis and Scaffold-Hopping Medicinal Chemistry

The C5 primary amine of the target compound serves as a versatile synthetic handle for generating diverse compound libraries through acylation, sulfonylation, reductive amination, or urea formation. The scaffold has been explicitly employed as a C-ring fragment in BRAF inhibitor urea libraries, where it was coupled to A–B intermediates via both phenyl carbamate activation (Route A) and isocyanate methods (Route B) [1]. The commercial availability of the hydrochloride salt at ≥95% purity with batch QC from multiple vendors ensures reproducibility in library production, while the differentiated meta-chloro substitution pattern provides IP-differentiable chemical space compared to more common para-substituted or unsubstituted phenyl analogs [2]. The ortho-unsubstituted phenyl ring also permits late-stage C–H functionalization for additional diversity generation .

Quote Request

Request a Quote for 3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.